1-(Thiolan-3-yl)piperazine dihydrochloride

CAS No.: 1376228-74-8

Cat. No.: VC2951840

Molecular Formula: C8H18Cl2N2S

Molecular Weight: 245.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1376228-74-8 |

|---|---|

| Molecular Formula | C8H18Cl2N2S |

| Molecular Weight | 245.21 g/mol |

| IUPAC Name | 1-(thiolan-3-yl)piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C8H16N2S.2ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H |

| Standard InChI Key | HRNZUMULOJUTCD-UHFFFAOYSA-N |

| SMILES | C1CSCC1N2CCNCC2.Cl.Cl |

| Canonical SMILES | C1CSCC1N2CCNCC2.Cl.Cl |

Introduction

Chemical Properties and Structure

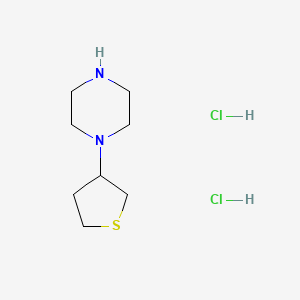

1-(Thiolan-3-yl)piperazine dihydrochloride belongs to the class of piperazines, which are six-membered heterocyclic compounds containing two nitrogen atoms at opposite positions in the ring. The compound's molecular structure features a piperazine ring with a thiolane (tetrahydrothiophene) moiety attached at position 3. The dihydrochloride salt formation significantly affects its physicochemical properties, particularly enhancing water solubility while maintaining stability.

Physical and Chemical Properties

The compound exhibits characteristic properties that define its behavior in various environments and applications. Based on the available data, these properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1376228-74-8 |

| Molecular Formula | C8H18Cl2N2S |

| Molecular Weight | 245.21 g/mol |

| IUPAC Name | 1-(thiolan-3-yl)piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C8H16N2S.2ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H |

| Standard InChIKey | HRNZUMULOJUTCD-UHFFFAOYSA-N |

The dihydrochloride salt form is particularly noteworthy as it significantly enhances the compound's solubility in water compared to the free base form. This property is critical for pharmaceutical applications, where water solubility often determines bioavailability and formulation options.

Structural Features

The structure of 1-(Thiolan-3-yl)piperazine dihydrochloride combines two important heterocyclic systems:

-

The piperazine ring: A six-membered ring containing two nitrogen atoms at positions 1 and 4, which provides basic sites for potential hydrogen bonding and ionic interactions

-

The thiolane ring: A five-membered ring containing a sulfur atom, connected to the piperazine at position 3

These structural elements give the compound unique characteristics that influence its chemical reactivity, stability, and potential biological interactions. The presence of two nitrogen atoms in the piperazine moiety provides potential binding sites for various receptors, while the thiolane group adds lipophilicity and potential for additional interactions with biological targets.

Research Findings and Biological Activities

Biological Activities of Related Compounds

Piperazine derivatives are known to exhibit a wide range of biological activities, including:

-

Antimicrobial effects against various bacterial and fungal strains

-

Neurological activities, including interactions with serotonin, dopamine, and other neurotransmitter receptors

-

Anti-inflammatory and analgesic properties

-

Anticancer activities through various mechanisms

The presence of the thiolane group may modify these activities or introduce new ones, potentially enhancing the compound's pharmacological profile compared to simpler piperazine derivatives.

Structure-Activity Relationship Considerations

The structure-activity relationship (SAR) of compounds containing both piperazine and thiolane moieties suggests potential biological activities for 1-(Thiolan-3-yl)piperazine dihydrochloride:

-

The piperazine ring commonly serves as a pharmacophore in many drugs, often contributing to receptor binding and specificity

-

The thiolane (tetrahydrothiophene) group may enhance lipophilicity and membrane permeability

-

The dihydrochloride salt form likely improves water solubility while maintaining the compound's ability to cross biological membranes after dissociation

These structural features suggest that the compound may have multiple mechanisms of action in biological systems, potentially interacting with various receptors, enzymes, or other biomolecules.

Comparison with Similar Compounds

To better understand the potential properties and applications of 1-(Thiolan-3-yl)piperazine dihydrochloride, it is useful to compare it with structurally similar compounds that have been more extensively studied.

Comparison with Other Piperazine Derivatives

Piperazine derivatives constitute a large class of compounds with diverse applications. Compared to simpler piperazine derivatives, 1-(Thiolan-3-yl)piperazine dihydrochloride has several distinguishing features:

-

The presence of the thiolane ring adds structural complexity and lipophilicity

-

The dihydrochloride salt form enhances water solubility compared to the free base

-

The specific substitution pattern may influence receptor binding profiles and selectivity

These differences likely result in a unique pharmacological profile compared to other piperazine derivatives, potentially offering advantages for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume